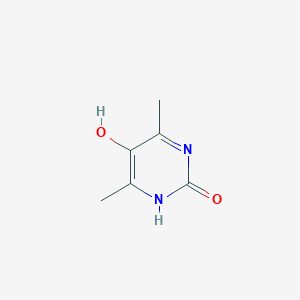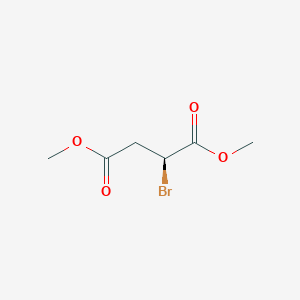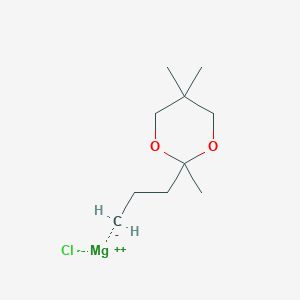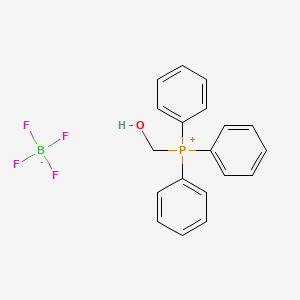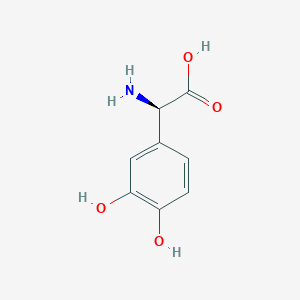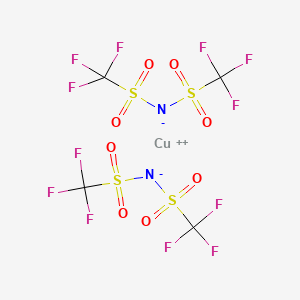
ビス(トリフルオロメタンスルホニル)イミド銅(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Copper(II) Bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C4CuF12N2O8S4. It is known for its high stability and unique properties, making it valuable in various scientific and industrial applications . This compound is often used in the field of chemistry due to its ability to act as a catalyst and its involvement in various chemical reactions.
科学的研究の応用
Copper(II) Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
Safety and Hazards
Copper(II) Bis(trifluoromethanesulfonyl)imide is classified as dangerous and can cause severe skin burns and eye damage . Precautionary measures include not breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .
準備方法
Synthetic Routes and Reaction Conditions
Copper(II) Bis(trifluoromethanesulfonyl)imide can be synthesized through several methods. One common approach involves the reaction of copper(II) oxide with trifluoromethanesulfonic acid in the presence of a suitable solvent . The reaction typically requires controlled conditions, including specific temperatures and inert atmospheres, to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of Copper(II) Bis(trifluoromethanesulfonyl)imide often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its desired form .
化学反応の分析
Types of Reactions
Copper(II) Bis(trifluoromethanesulfonyl)imide undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be reduced under specific conditions, leading to the formation of different copper-containing species.
Substitution: The compound can undergo substitution reactions, where one or more of its ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions with Copper(II) Bis(trifluoromethanesulfonyl)imide include reducing agents like sodium borohydride and oxidizing agents such as hydrogen peroxide. The reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(III) species, while reduction reactions can produce copper(I) compounds .
作用機序
The mechanism by which Copper(II) Bis(trifluoromethanesulfonyl)imide exerts its effects involves its ability to interact with various molecular targets and pathways. In catalytic reactions, the compound can facilitate the formation and breaking of chemical bonds, thereby accelerating reaction rates . In biological systems, it may enhance drug delivery by altering the permeability of cell membranes .
類似化合物との比較
Similar Compounds
Copper(II) Triflimide: Similar in structure and properties, often used interchangeably in certain applications.
Copper(II) Bis(trifluoromethylsulfonyl)imide: Another closely related compound with comparable stability and reactivity.
Uniqueness
Copper(II) Bis(trifluoromethanesulfonyl)imide stands out due to its high stability and versatility in various chemical reactions. Its ability to act as both an oxidizing and reducing agent, along with its role in enhancing drug delivery, makes it a unique and valuable compound in scientific research and industrial applications .
特性
CAS番号 |
162715-14-2 |
|---|---|
分子式 |
C4CuF12N2O8S4 |
分子量 |
623.8 g/mol |
IUPAC名 |
copper;bis(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/2C2F6NO4S2.Cu/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChIキー |
UQENANCFJGYGSY-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cu+2] |
正規SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cu+2] |
ピクトグラム |
Corrosive |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



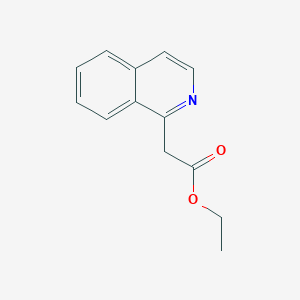
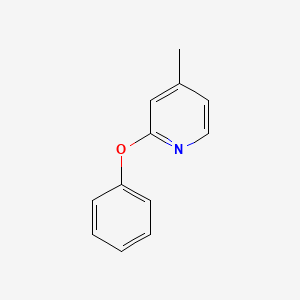
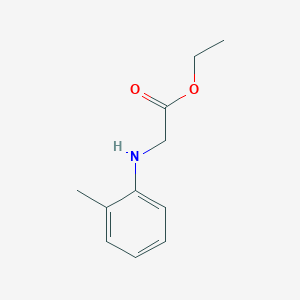
![(2R,3S)-3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-[1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl]propionic acid](/img/structure/B1642506.png)
![1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1642512.png)
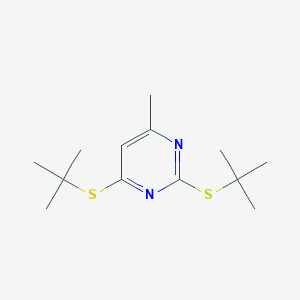
![1-[4-(Difluoromethoxy)phenyl]-2-phenylethanone](/img/structure/B1642520.png)
